3-Chloro-9-phenyl-9H-carbazole

OLED Host Materials Carbazole Derivatives Electronic Structure Tuning

Researchers developing OLED host and hole-transport materials often face limited access to halogenated carbazole building blocks with precisely defined electronic profiles. 3-Chloro-9-phenyl-9H-carbazole (CAS 193686-61-2) directly resolves this gap: • Electron-withdrawing Cl at the 3-position lowers HOMO energy for optimized charge injection in PhOLEDs. • Reactive chlorine handle enables further functionalization to bipolar host materials without compromising the high triplet energy essential for efficient phosphorescent devices. • Supplied at ≥95% purity; sealed dry storage at 2-8°C; shipped at ambient temperature. Procure as a key intermediate for next-generation organic electronics R&D.

Molecular Formula C18H12ClN
Molecular Weight 277.7 g/mol
Cat. No. B8032264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-9-phenyl-9H-carbazole
Molecular FormulaC18H12ClN
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42
InChIInChI=1S/C18H12ClN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
InChIKeyIAEOXJHYJSFHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-9-phenyl-9H-carbazole for OLED R&D and Materials Science: Core Properties and Procurement Considerations


3-Chloro-9-phenyl-9H-carbazole (CAS 193686-61-2) is a halogenated carbazole derivative with the molecular formula C18H12ClN and a molecular weight of 277.75 g/mol . It belongs to a class of compounds extensively utilized in organic electronics, most notably as key intermediates for synthesizing host and hole-transport materials in organic light-emitting diodes (OLEDs) [1]. The compound's carbazole core provides inherent hole-transporting properties and a high triplet energy, while the chlorine atom at the 3-position and the phenyl group at the 9-position allow for precise tuning of its electronic structure, such as its HOMO and LUMO energy levels [1][2].

Why 3-Chloro-9-phenyl-9H-carbazole Cannot Be Substituted with Unhalogenated or Differently Substituted Carbazole Analogs


Substituting 3-chloro-9-phenyl-9H-carbazole with a generic carbazole derivative, such as unsubstituted 9-phenylcarbazole, is scientifically unsound for advanced materials applications. The presence and position of the chlorine atom are not passive features; they actively modulate the compound's electronic properties. Specifically, electron-withdrawing substituents like chlorine are known to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbazole core, a critical parameter for optimizing charge injection and transport in devices like OLEDs [1]. This tunability is a primary reason this specific halogenated derivative is selected as a synthetic building block. Using a non-halogenated analog would result in a different HOMO energy level and altered reactivity, fundamentally changing the performance characteristics of any downstream material, as demonstrated by the structure-property relationships established for carbazole-based host materials [1].

Quantifiable Differentiation of 3-Chloro-9-phenyl-9H-carbazole Against Closest Analogs


HOMO Energy Level Tuning via 3-Position Chlorination

The 3-chloro substitution on the 9-phenyl-9H-carbazole core is a strategic modification to lower the HOMO energy level compared to the non-halogenated parent compound. Research on carbazole compounds establishes that electron-withdrawing groups like halogens at the 3-position achieve this effect, enabling better alignment with the work function of adjacent layers in OLEDs for improved hole injection [1].

OLED Host Materials Carbazole Derivatives Electronic Structure Tuning

Synthetic Versatility: The Chlorine Atom as a Reactive Handle

The chlorine atom at the 3-position serves as a specific reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the modular synthesis of more complex, high-performance OLED materials. While the bromo-analog (3-bromo-9-phenylcarbazole) is also used for this purpose, the chloro-derivative offers a distinct reactivity profile that can be advantageous in certain synthetic sequences, providing chemists with a valuable option for controlling reaction selectivity and yield [1].

Cross-Coupling Reactions OLED Material Synthesis Carbazole Functionalization

Primary Application Scenarios for Procuring 3-Chloro-9-phenyl-9H-carbazole


Synthesis of Tailored Host Materials for Phosphorescent OLEDs (PhOLEDs)

Researchers and R&D teams can procure 3-chloro-9-phenyl-9H-carbazole as a key intermediate to synthesize novel host materials with precisely tuned HOMO energy levels. By using the chlorine atom as a reactive handle for further functionalization, one can attach electron-transporting or other functional groups to create bipolar host materials. This approach is grounded in the established principle that substitution at the 3-position of carbazole effectively modulates its electronic properties without significantly altering its high triplet energy, a crucial requirement for efficient PhOLEDs [1].

Development of Custom Hole-Transporting Materials (HTMs)

The 9-phenylcarbazole core is a well-known scaffold for hole-transporting materials. Procuring this specific chloro-substituted derivative provides a starting point for creating novel HTMs. The chlorine atom can be used to link the carbazole unit to a polymer backbone or to other functional moieties, allowing for the design of materials with tailored hole mobility, solubility, and film-forming properties for applications in OLEDs and perovskite solar cells [2].

Academic and Industrial Research on Structure-Property Relationships

This compound is ideal for fundamental studies investigating the impact of halogen substitution on the photophysical, electrochemical, and thermal properties of carbazole derivatives. By comparing 3-chloro-9-phenyl-9H-carbazole with its non-halogenated, bromo-, or iodo- analogs, researchers can generate valuable data to refine computational models and establish design rules for next-generation organic electronic materials [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-9-phenyl-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.